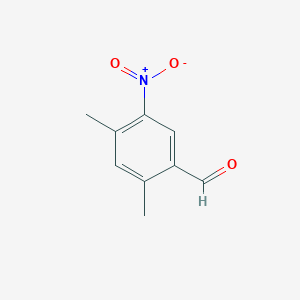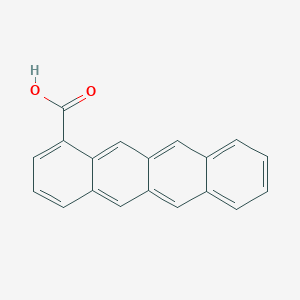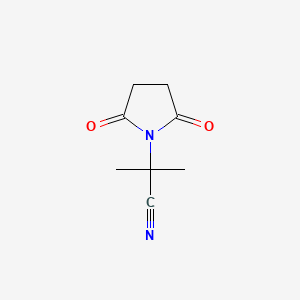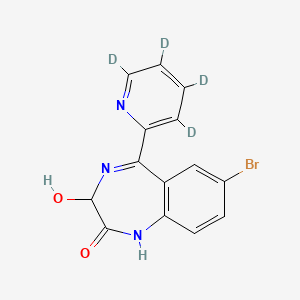
2,4-Dimethyl-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-nitrobenzaldehyde typically involves the nitration of 2,4-dimethylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.
化学反应分析
Types of Reactions: 2,4-Dimethyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are used in substitution reactions.
Major Products Formed:
Oxidation: 2,4-Dimethyl-5-nitrobenzoic acid.
Reduction: 2,4-Dimethyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
2,4-Dimethyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethyl-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biochemical effects. The aldehyde group can also participate in reactions with nucleophiles, forming adducts that may influence biological activity.
相似化合物的比较
2,4-Dimethylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dinitrobenzaldehyde: Contains an additional nitro group, which significantly alters its reactivity and applications.
5-Nitrobenzaldehyde: Lacks the methyl groups, affecting its physical and chemical properties.
Uniqueness: 2,4-Dimethyl-5-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which confer distinct reactivity patterns and applications compared to its analogs. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile compound in organic synthesis and research.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3 |
InChI 键 |
BAMADGBGIJZXSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C=O)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)


![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)

![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)




![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)

